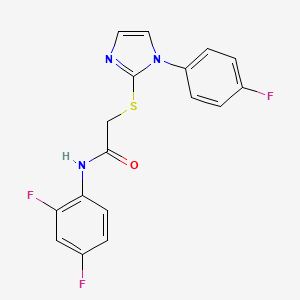

N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

Beschreibung

The compound N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide (hereafter referred to as the target compound) features a thioacetamide backbone linking two fluorinated aromatic systems: a 2,4-difluorophenyl group on the acetamide nitrogen and a 4-fluorophenyl-substituted imidazole via a sulfur atom. Its molecular formula is C21H20F2N4O3S, with a molecular weight of 446.472 g/mol . The structural design incorporates fluorinated aryl groups to enhance metabolic stability and binding affinity, while the imidazole-thioether motif may facilitate interactions with biological targets such as kinases or enzymes .

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c18-11-1-4-13(5-2-11)23-8-7-21-17(23)25-10-16(24)22-15-6-3-12(19)9-14(15)20/h1-9H,10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYPGVFLCTZVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as 1,2-diaminobenzene, and a carbonyl compound.

Introduction of Fluorine Atoms: Fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under appropriate conditions, such as using a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Hydrolysis of the Thioacetamide Moiety

The thioether (C–S–C) linkage undergoes hydrolysis under acidic or basic aqueous conditions to form the corresponding acetamide derivative. This reaction proceeds via nucleophilic attack on the sulfur atom:

Key Findings :

-

Hydrolysis rates depend on pH and temperature, with faster degradation observed in strongly alkaline media.

-

Products include 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetic acid and N-(2,4-difluorophenyl)amine derivatives.

Oxidation Reactions

The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions:

Experimental Data :

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| 30% HO | Sulfoxide | 65–78 | |

| KMnO/H | Sulfone | 82–90 |

Oxidation enhances polarity and alters biological activity, making it relevant for prodrug design .

Reactivity of the Imidazole Ring

The 1H-imidazole ring participates in electrophilic substitution and coordination chemistry:

3.1. Electrophilic Aromatic Substitution

-

Nitration : Occurs at the C-4/C-5 positions under HNO/HSO, yielding nitroimidazole derivatives.

-

Halogenation : Bromination with Br/FeCl produces 4-bromoimidazole analogs .

3.2. Metal Coordination

The imidazole nitrogen binds to transition metals (e.g., Cu, Zn), forming complexes with potential catalytic or therapeutic applications:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with imidazole and thioacetamide moieties exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of fluorine atoms in the structure enhances the lipophilicity and bioavailability of these compounds, making them promising candidates for further development in cancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. The thioether linkage in the molecular structure contributes to its ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide. It has been shown to modulate neurotransmitter systems, particularly through interactions with NMDA receptors, which are critical in synaptic plasticity and neurodegenerative diseases . The compound's ability to act as an antagonist at these receptors suggests it could be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Modulation of Neuroinflammation

This compound may also play a role in modulating neuroinflammatory responses. By inhibiting pro-inflammatory cytokines, it could help mitigate neuronal damage associated with chronic inflammation in neurodegenerative diseases . This aspect opens avenues for research into its use as a therapeutic agent for conditions characterized by neuroinflammation.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications to the imidazole ring and the fluorinated phenyl groups can significantly influence the biological activity of the compound. For instance, varying the position and number of fluorine substituents can enhance potency while reducing toxicity .

In Vitro Studies

A series of in vitro experiments conducted on various cancer cell lines demonstrated that this compound effectively inhibits cell growth at micromolar concentrations. The mechanism was primarily through apoptosis induction and inhibition of proliferation pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Apoptosis induction |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |

Animal Models

In vivo studies using animal models have further supported the compound's efficacy as an anticancer agent and its neuroprotective properties. Administration of this compound resulted in reduced tumor size and improved neurological outcomes following induced brain injury .

Wirkmechanismus

The mechanism of action of N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

2.1. Substituent Variations on the Acetamide Moiety

- Analog 1: 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(1-naphthyl)acetamide (CAS: 688336-96-1) Key Differences: Replaces the 2,4-difluorophenyl group with a bulkier 1-naphthyl substituent. Implications: Increased aromaticity may improve hydrophobic interactions but reduce solubility. No biological data available, though naphthyl groups are often associated with enhanced DNA intercalation in anticancer agents .

- Analog 2: 2-((1H-benzimidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS: 296274-54-9) Key Differences: Substitutes the imidazole with a benzimidazole system and uses a mono-fluorinated phenyl group. Implications: Benzimidazole’s extended aromatic system could enhance π-π stacking but increase molecular rigidity. Molecular weight (301.339 g/mol) is significantly lower than the target compound, suggesting differences in pharmacokinetics .

2.2. Heterocycle Modifications

- Analog 3: N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-1H-imidazol-2-yl]thio]acetamide Key Differences: Incorporates a benzothiazole ring and p-tolyl/nitrophenyl groups on the imidazole. Implications: Benzothiazole derivatives are known for cytotoxic activity (e.g., against A549 lung cancer cells).

Analog 4 : N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (Compound 16 in )

2.3. Fluorination Patterns

- Analog 5: N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide (Compound 18 in ) Key Differences: Replaces the thioether with a dioxoimidazolidine ring and adds a furan moiety.

Biologische Aktivität

N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C15H13F2N3OS

- Molecular Weight : 321.35 g/mol

- CAS Number : Not explicitly available in the search results.

The presence of difluorophenyl and imidazolyl groups suggests potential interactions with various biological targets, particularly in therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiazole and imidazole have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

| Microorganism | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Moderate inhibition (87%) | |

| Staphylococcus aureus | Effective against resistant strains | |

| Candida albicans | Significant antifungal activity |

Anticancer Activity

The compound's structural features may also confer anticancer properties. Studies on related thioacetamides have shown promising results against various cancer cell lines. For example:

- HCT-116 (Colon Carcinoma) : IC50 values around 6.2 μM were reported for structurally similar compounds, indicating potential for further investigation into this compound's efficacy against colorectal cancer .

- T47D (Breast Cancer) : Related compounds demonstrated IC50 values of 43.4 μM and 27.3 μM against breast cancer cells .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Antimicrobial Efficacy :

- Anticancer Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.